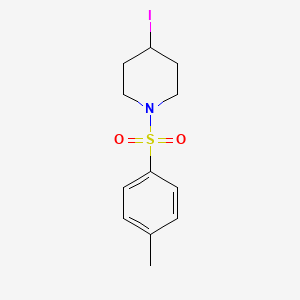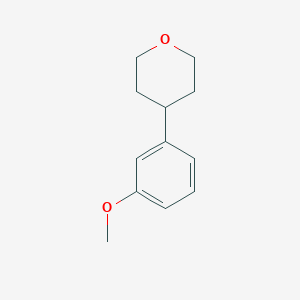
4-(3-methoxyphenyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a 3-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxyphenyl)tetrahydro-2H-pyran typically involves the reaction of 3-methoxyphenol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid or Lewis acids such as boron trifluoride etherate. The reaction proceeds via the formation of a tetrahydropyranyl ether intermediate, which is subsequently deprotected under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of water as a solvent and triethylamine as a catalyst, have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The aromatic ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of 4-(3-methoxycyclohexyl)tetrahydro-2H-pyran.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 4-(3-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets. Pathways involved may include modulation of enzyme activity or receptor signaling .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxyphenyl)tetrahydro-2H-pyran: Similar structure but with the methoxy group in the para position.
4-(3-Hydroxyphenyl)tetrahydro-2H-pyran: Hydroxy group instead of methoxy.
4-(3-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: Carboxylic acid derivative.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group in the meta position can lead to different electronic effects compared to other positional isomers, affecting its interaction with various targets .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-13-12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-4,9-10H,5-8H2,1H3 |
InChI-Schlüssel |
KXWSRQZOJRMHIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)


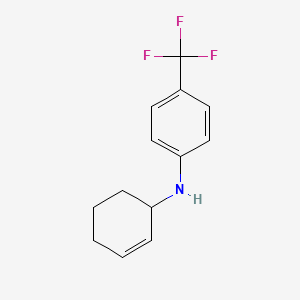
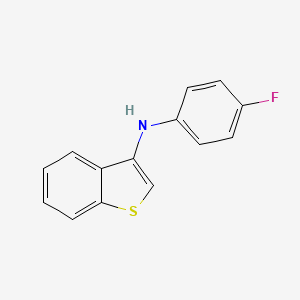
![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
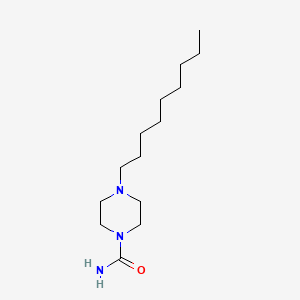
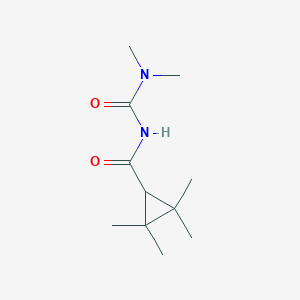
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
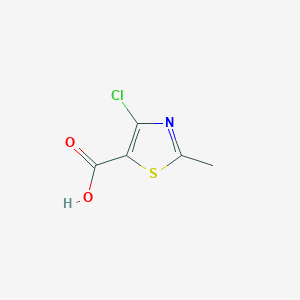

![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
